molecular formula C6H11B B3049229 1-Bromo-1-methylcyclopentane CAS No. 19872-99-2

1-Bromo-1-methylcyclopentane

Cat. No.: B3049229
CAS No.: 19872-99-2
M. Wt: 163.06 g/mol
InChI Key: JMIFEDFUMOQLGZ-UHFFFAOYSA-N
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Description

1-Bromo-1-methylcyclopentane (CAS: 19872-99-2, C₆H₁₁Br, MW: 163.06 g/mol) is a brominated cycloalkane featuring a tertiary bromine atom attached to a methyl-substituted cyclopentane ring. It is synthesized via:

  • Ionic addition: Reaction of 1-methylcyclopentanol with hydrobromic acid (67% yield; b.p. 55–56°C at 36 mm Hg, d²⁰ 1.298, n²₀D 1.1815) .
  • Radical addition: Free radical addition of HBr to methylenecyclopentane (52.6% yield; similar physical properties) .

This compound is pivotal in organic synthesis, particularly in studying steric effects on reaction mechanisms. For example, attempts to synthesize 1-ethoxy-1-methylcyclopentane via Williamson ether synthesis using ethoxide ion result in elimination (E2) rather than substitution (SN2), highlighting its tertiary structure’s steric hindrance .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-1-methylcyclopentane can be synthesized through the free-radical bromination of methylcyclopentane. The reaction involves the use of bromine (Br₂) and light (hv) to initiate the formation of bromine radicals, which then react with the tertiary hydrogen atom in methylcyclopentane to form this compound .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as laboratory preparation, utilizing large-scale bromination reactors to ensure efficient and high-yield production.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-1-methylcyclopentane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in elimination reactions under certain conditions.

Common Reagents and Conditions:

Major Products:

    Substitution: 1-Methoxy-1-methylcyclopentane

    Elimination: Various alkenes depending on the reaction conditions

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₆H₁₁Br
  • Molecular Weight : 163.06 g/mol
  • CAS Number : 19872-99-2
  • Structure : It features a five-membered cyclopentane ring with a bromine atom and a methyl group attached to the same carbon atom.

Synthesis and Mechanism of Action

1-Bromo-1-methylcyclopentane is synthesized primarily through the free-radical bromination of methylcyclopentane using bromine (Br₂) and light (hv) to initiate the reaction. The mechanism involves:

  • Free-Radical Bromination : Bromine radicals generated from Br₂ abstract tertiary hydrogens from methylcyclopentane, forming 1-bromo derivatives.

This compound can undergo both substitution and elimination reactions:

  • Substitution Reactions : When reacted with nucleophiles like methanol, it forms products such as 1-methoxy-1-methylcyclopentane.
  • Elimination Reactions : In the presence of strong bases, it can yield alkenes, which are important intermediates in organic synthesis.

Organic Synthesis

This compound serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for specific reactivity patterns that are exploited in developing new compounds.

Medicinal Chemistry

Research has indicated potential applications in medicinal chemistry where derivatives of 1-bromo compounds may exhibit biological activity. The compound's reactivity with biological molecules can lead to novel therapeutic agents.

Industrial Applications

In industrial settings, this compound is used for producing specialty chemicals and intermediates. Its properties make it suitable for various chemical processes, including:

  • Production of solvents.
  • Synthesis of agrochemicals.

Case Studies and Research Findings

Several studies have documented the reactivity and applications of 1-bromo compounds:

  • Reactivity Studies : Research has shown that the compound undergoes selective reactions under specific conditions, making it a valuable tool for chemists in synthetic pathways.
  • Biological Activity Investigations : Studies have explored its interactions with biological systems, indicating that derivatives may have potential pharmacological effects.
  • Thermodynamic Properties : Evaluated thermodynamic data provides insights into phase behavior under varying conditions, which is crucial for industrial applications.

Mechanism of Action

The mechanism of action for 1-bromo-1-methylcyclopentane in substitution reactions involves the formation of a carbocation intermediate after the bromine atom leaves. This intermediate is then attacked by a nucleophile, resulting in the substitution product. In elimination reactions, the base abstracts a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of a double bond and the elimination of hydrogen bromide (HBr) .

Comparison with Similar Compounds

Structural Analogs: Brominated Cyclopentane Derivatives

1-Bromo-2-fluorocyclopentane (C₅H₈BrF, MW: 175.02 g/mol)

  • Exists as cis and trans isomers (CAS: 51422-72-1 and 51422-73-2).
  • Fluorine’s electronegativity may influence reactivity, favoring elimination over substitution compared to non-fluorinated analogs. No physical data reported .

1-(Bromomethyl)-1-(hexyloxy)cyclopentane (C₁₂H₂₃BrO, MW: 263.22 g/mol)

  • A larger derivative with a hexyloxy group. The ether oxygen may enhance solubility in polar solvents, but steric bulk likely reduces reactivity in nucleophilic substitutions .

1-(Bromomethyl)-1-(methoxymethyl)cyclopentane (C₈H₁₅BrO, MW: 207.11 g/mol)

  • Features two substituents on cyclopentane, increasing steric hindrance.

Methyl 1-bromocyclopentane-1-carboxylate (C₇H₁₁BrO₂, MW: 223.07 g/mol)

  • The electron-withdrawing ester group activates the adjacent bromine for substitution. Potential utility in tandem reactions (e.g., hydrolysis followed by decarboxylation) .

Halogen Analogs

1-Chloro-1-methylcyclopentane (C₆H₁₁Cl, MW: 118.60 g/mol)

  • Chlorine’s lower leaving-group ability results in slower SN reactions compared to bromine analogs. Pale yellow liquid; used in material science research .

Linear Bromoalkanes

1-Bromopentane (n-Amyl bromide, C₅H₁₁Br, MW: 151.05 g/mol)

  • Linear primary bromide with higher SN2 reactivity (e.g., b.p. 129°C at 760 mm Hg, d²⁰ 1.218). Used in industrial and laboratory settings .

Data Tables

Table 1: Physical Properties of Brominated Cyclopentane Derivatives

Compound Molecular Formula MW (g/mol) Boiling Point (°C/mm Hg) Density (d²⁰) Refractive Index (n²₀D)
1-Bromo-1-methylcyclopentane C₆H₁₁Br 163.06 55–56 (36) 1.298 1.1815
1-Bromo-2-fluorocyclopentane (cis) C₅H₈BrF 175.02 Not reported
1-(Bromomethyl)-1-(hexyloxy)cyclopentane C₁₂H₂₃BrO 263.22 Not reported
1-Bromopentane C₅H₁₁Br 151.05 129 (760) 1.218 1.444

Table 2: Reactivity Trends

Compound SN2 Reactivity E2 Reactivity Key Observations
This compound Low High Tertiary structure favors elimination
1-Bromopentane High Low Primary bromide favors SN2
1-Chloro-1-methylcyclopentane Very Low Moderate Slower substitution than bromo analog

Research Findings

  • Synthetic Pathways : Radical addition (HBr to methylenecyclopentane) yields this compound but with lower efficiency (52.6%) compared to ionic methods (67%) .
  • Mechanistic Studies : Treatment with ethoxide ion leads to elimination (E2) due to steric hindrance, contrasting with 1-bromopentane’s SN2 dominance .
  • Safety Considerations : this compound requires precautions (e.g., avoiding ignition sources) per safety data .

Biological Activity

1-Bromo-1-methylcyclopentane is an organic compound classified as a halogenated alkane, characterized by a cyclopentane ring with a bromine atom and a methyl group attached to the same carbon atom. Its molecular formula is C₆H₁₁Br, and it has garnered interest in various fields, including organic chemistry and biological studies due to its unique structural properties and reactivity.

Molecular Characteristics:

  • Molecular Weight: 163.06 g/mol
  • CAS Number: 19872-99-2
  • Structure: Contains a five-membered cyclopentane ring with a bromine atom at the 1-position and a methyl group also at the 1-position.

Mechanism of Action:
this compound primarily acts through free-radical bromination , targeting tertiary hydrogens in alkanes. The mechanism involves the generation of bromine radicals that react with the hydrogen atoms on the cyclopentane ring, leading to various substitution reactions. This compound can undergo both substitution and elimination reactions, influenced by the presence of nucleophiles or strong bases.

Biological Activity

The biological activity of this compound has been explored in several studies, particularly regarding its reactivity with biological molecules and its potential applications in medicinal chemistry.

Reactivity in Biological Systems

  • Substitution Reactions: When reacted with nucleophiles such as methanol, it can form products like 1-methoxy-1-methylcyclopentane. This transformation is significant in synthetic organic chemistry for creating derivatives that may exhibit biological activity.
  • Elimination Reactions: Under strong basic conditions, it can undergo elimination to form alkenes, which may also participate in further reactions relevant to biological systems.

Case Studies and Research Findings

Case Study 1: Reactivity with Nucleophiles
In a study examining the solvolysis of this compound in methanol, researchers observed multiple products resulting from nucleophilic substitution mechanisms. This reaction pathway is crucial for understanding how halogenated compounds interact within biological environments, potentially influencing drug design strategies.

Case Study 2: Synthesis of Complex Molecules
Research highlighted its utility as a precursor in organic synthesis, where it serves as a building block for more complex molecules. The ability to manipulate its structure through various chemical reactions makes it valuable in developing pharmaceuticals and other biologically active compounds.

Comparative Analysis

The following table compares this compound with similar compounds:

CompoundMolecular FormulaKey Reactivity Features
This compound C₆H₁₁BrFree-radical bromination; good leaving group
1-Bromo-1-methylcyclohexane C₇H₁₃BrSimilar reactivity; larger ring structure
1-Bromo-2-methylcyclopentane C₆H₁₁BrDifferent substitution patterns due to position

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that its reactivity is influenced by environmental factors such as temperature and light exposure. It is recommended to store this compound under inert atmospheres at low temperatures (2-8°C) to maintain stability.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 1-bromo-1-methylcyclopentane, and what yields can be expected?

this compound is synthesized via the acid-catalyzed addition of hydrogen bromide (HBr) to methylenecyclopentane. A typical procedure involves reacting 1-methylcyclopentanol with 14.8% hydrobromic acid (HBr) at a 1:2.6 molar ratio, yielding 67% of the product with a boiling point of 55–56°C (36 mm Hg) and a refractive index of nD20=1.1815n_D^{20} = 1.1815. Reaction conditions (e.g., temperature, acid concentration) must be tightly controlled to minimize side reactions like radical additions, which can produce bromomethylcyclopentane as a by-product .

Q. How can researchers distinguish this compound from structural isomers using analytical techniques?

Key analytical methods include:

  • Gas Chromatography (GC): Retention times and spiking with authentic standards can confirm identity.
  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR shows a singlet for the tertiary methyl group (δ ~1.4 ppm) and a multiplet for cyclopentane protons (δ ~1.6–2.2 ppm). 13C^{13}\text{C}-NMR distinguishes tertiary carbons (δ ~35–40 ppm for Br-bearing carbon) .
  • Mass Spectrometry (MS): The molecular ion peak at m/z 164 (C6_6H11_{11}Br+^+) and fragmentation patterns (e.g., loss of Br) aid identification .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Ventilation: Use fume hoods to avoid inhalation of vapors, which can form explosive mixtures with air.
  • Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and lab coats.
  • Static Discharge Mitigation: Ground equipment to prevent ignition of flammable vapors .

Advanced Research Questions

Q. How do reaction mechanisms differ when this compound undergoes elimination versus substitution?

  • Elimination (E2): With strong bases like NaOEt in ethanol, the reaction favors formation of 1-methylcyclopentene via dehydrohalogenation. The bulky cyclopentane ring restricts steric access, favoring the less substituted alkene due to Bredt’s rule .
  • Substitution (SN_N1/SN_N2): Polar aprotic solvents (e.g., DMSO) and nucleophiles (e.g., OH^-) may lead to substitution, but the tertiary carbon center strongly favors SN_N1 mechanisms, albeit hindered by the cyclic structure’s rigidity .

Q. What experimental strategies can resolve contradictions in reported reaction yields for this compound synthesis?

Discrepancies in yields (e.g., 52.6% vs. 67%) arise from:

  • Radical vs. Ionic Pathways: Trace peroxides or light exposure can shift mechanisms. Use radical inhibitors (e.g., BHT) to suppress bromomethylcyclopentane formation .
  • Acid Purity: Impurities in HBr (e.g., H2_2O content) affect reactivity. Distill HBr before use or employ anhydrous conditions .
  • Temperature Control: Higher temperatures (>60°C) promote side reactions. Monitor with precision thermocouples .

Q. How can computational methods predict the reactivity of this compound in novel synthetic routes?

  • Density Functional Theory (DFT): Models transition states for elimination/substitution, predicting regioselectivity and activation energies.
  • Retrosynthetic Analysis: Tools like Pistachio/Bkms_metabolic databases identify feasible precursors (e.g., methylenecyclopentane) and optimize one-step synthetic routes .
  • QSPR Models: Quantitative Structure-Property Relationships correlate molecular descriptors (e.g., polar surface area) with reaction outcomes .

Properties

IUPAC Name

1-bromo-1-methylcyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Br/c1-6(7)4-2-3-5-6/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIFEDFUMOQLGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90513497
Record name 1-Bromo-1-methylcyclopentane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19872-99-2
Record name 1-Bromo-1-methylcyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-1-methylcyclopentane
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Bromo-1-methylcyclopentane
1-Bromo-1-methylcyclopentane
1-Bromo-1-methylcyclopentane
1-Bromo-1-methylcyclopentane
1-Bromo-1-methylcyclopentane
1-Bromo-1-methylcyclopentane

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